(R)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid
CAS No.: 1212298-83-3
Cat. No.: VC21001655
Molecular Formula: C14H20N2O5
Molecular Weight: 296.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1212298-83-3 |
|---|---|
| Molecular Formula | C14H20N2O5 |
| Molecular Weight | 296.32 g/mol |
| IUPAC Name | (3R)-3-(6-methoxypyridin-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(7-12(17)18)9-5-6-11(20-4)15-8-9/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m1/s1 |
| Standard InChI Key | WAZLXMQVYNXDQH-SNVBAGLBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CN=C(C=C1)OC |
| SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=C(C=C1)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=C(C=C1)OC |
Introduction
(R)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid is a complex organic compound that incorporates a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. This compound is particularly interesting due to its structural features, including a pyridine ring and a methoxy substituent, which can influence its chemical and biological properties.
Chemical Data Table
| Property | Value |
|---|---|
| CAS Number | 1212298-83-3 |
| Molecular Weight | 296.32 g/mol |
| Purity | ≥95% |
Synthesis and Applications
The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid typically involves the use of protecting groups and stereoselective reactions to ensure the correct configuration of the chiral center. This compound can be used as an intermediate in the synthesis of more complex molecules, such as peptides or pharmaceuticals, where the pyridine ring and methoxy group may provide specific biological activities.
Biological and Chemical Significance
The presence of a pyridine ring in (R)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid suggests potential biological activity, as pyridine derivatives are known to interact with various biological targets. The methoxy group may also influence the compound's solubility and interaction with biological systems.
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